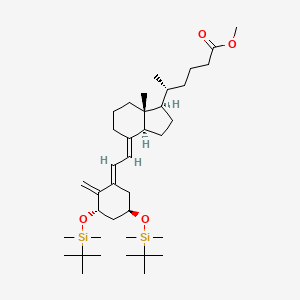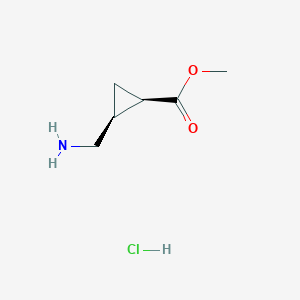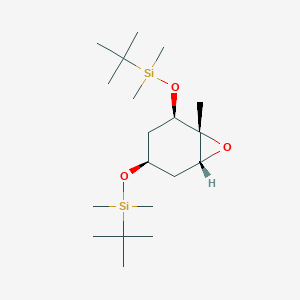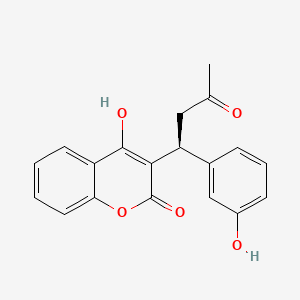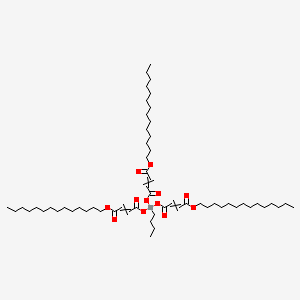
21-脱氢倍他米松
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-Dehydro Betamethasone, also known as 21-Dehydro Betamethasone, is a useful research compound. Its molecular formula is C₂₂H₂₇FO₅ and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality 21-Dehydro Betamethasone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21-Dehydro Betamethasone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
免疫抑制活性
BMD 是一种高效的皮质类固醇,作为具有免疫抑制活性的受体激动剂 {svg_1} {svg_2}。它可以抑制免疫反应,使其在免疫系统过度活跃的疾病(如自身免疫性疾病)中发挥作用。
抗炎活性
BMD 具有显著的抗炎作用 {svg_3} {svg_4}。 它可以通过阻断花生四烯酸的合成并控制前列腺素和白三烯的生物合成来减少炎症 {svg_5} {svg_6}。这使其在治疗以炎症为特征的疾病(如皮炎和银屑病)中非常有效。
抗增殖活性
BMD 具有抗增殖活性 {svg_7} {svg_8}。它可以抑制某些类型细胞的生长,这在以异常细胞生长为特征的疾病(如某些皮肤病)中可能是有益的。
局部治疗
像 BMD 这样的皮质类固醇一直是局部治疗的支柱 {svg_9}。它们被用于乳膏、软膏和洗剂中来治疗各种皮肤疾病。 然而,它们对皮肤的渗透性很差,这阻碍了其潜在的治疗益处 {svg_10}。
用于局部递送的纳米晶体技术
最近的研究探索了使用纳米晶体作为 BMD 有效局部递送的载体 {svg_11}。 该技术使用湿法研磨和聚山梨酯 80 作为非离子稳定剂来创建 BMD 的纳米晶体,这可以增强其皮肤渗透性 {svg_12}。
新型制剂和药物递送技术
一种名为多泡体分散体 (PAD) 技术的新型制剂和药物递送技术已被研究用于将 BMD 递送到皮肤中 {svg_13}。 该技术将分散的油滴封装在由表面活性剂、油和水的坚固多分子水性薄膜中,与传统乳膏相比,使表面活性剂浓度降低了多倍 {svg_14}。 这种基于新型 PAD 技术的乳膏制剂比传统的局部悬浮液将更多 BMD 递送到表皮角质层和真皮浅层 {svg_15}。
作用机制
Target of Action
21-Dehydro Betamethasone, chemically known as (11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al , is a corticosteroid, similar to Betamethasone . The primary targets of 21-Dehydro Betamethasone are glucocorticoid receptors, which are found in almost all cells of the body . These receptors play a crucial role in regulating a wide range of physiological processes, including immune response and inflammation .
Mode of Action
21-Dehydro Betamethasone acts by binding to glucocorticoid receptors, forming a complex that translocates to the cell nucleus . This complex binds to glucocorticoid response elements in the DNA and modulates gene transcription . The result is the inhibition of pro-inflammatory genes and the promotion of anti-inflammatory genes . This leads to a decrease in the formation of inflammatory mediators, such as prostaglandins and leukotrienes, thereby reducing inflammation .
Biochemical Pathways
The biochemical pathways affected by 21-Dehydro Betamethasone involve the suppression of phospholipase A2, which leads to a decrease in the formation of arachidonic acid derivatives . This suppression prevents the release of inflammatory mediators, such as prostaglandins and leukotrienes . Additionally, 21-Dehydro Betamethasone promotes the expression of anti-inflammatory genes like interleukin-10 .
Pharmacokinetics
Betamethasone has a long half-life (36-54 hours), high anti-inflammatory potency, and no mineralocorticoid activity . It is metabolized in the liver and excreted in the urine . The bioavailability of Betamethasone is close to 1.0 for both oral and intramuscular administration .
Result of Action
The molecular and cellular effects of 21-Dehydro Betamethasone’s action involve a reduction in inflammation and immune response. By binding to glucocorticoid receptors and modulating gene expression, it suppresses the production of inflammatory mediators and promotes anti-inflammatory pathways . This results in a decrease in inflammation and immune response, providing relief in conditions such as dermatitis, allergic reactions, and autoimmune disorders .
Action Environment
The action, efficacy, and stability of 21-Dehydro Betamethasone can be influenced by various environmental factors. These factors can affect the stability of the compound and its ability to bind to its target receptors, thereby influencing its therapeutic effects .
安全和危害
Betamethasone, from which 21-Dehydro Betamethasone is derived, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment as required and not to breathe dust/fume/gas/mist/vapors/spray .
生化分析
Biochemical Properties
The exact biochemical properties and interactions of 21-Dehydro Betamethasone are not fully elucidated in the literature. As a derivative of Betamethasone, it may share similar properties and interactions. Betamethasone is known to interact with glucocorticoid receptors, exerting its effects by modulating gene expression and protein synthesis . The specific enzymes, proteins, and other biomolecules that 21-Dehydro Betamethasone interacts with remain to be identified.
Cellular Effects
Studies on Betamethasone suggest that it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 21-Dehydro Betamethasone is not clearly defined in the literature. Betamethasone, its parent compound, exerts its effects at the molecular level by binding to glucocorticoid receptors, inhibiting pro-inflammatory genes, and promoting the expression of anti-inflammatory genes
Dosage Effects in Animal Models
A study on Betamethasone suggests that it can alter the pharmacokinetics of other drugs in animal models
Metabolic Pathways
The metabolic pathways involving 21-Dehydro Betamethasone are not clearly defined in the literature. As a derivative of Betamethasone, it may be involved in similar metabolic pathways. Betamethasone is metabolized in the liver through various reactions including 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group .
属性
IUPAC Name |
2-[(8S,9S,10S,11S,13S,14R,16S,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3/t12-,15-,16+,17-,19-,20-,21+,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXGMZVMPITTKC-SXTIVAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2([C@@]1(C(=O)C=O)O)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)

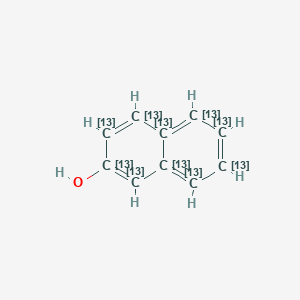
![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)
